4-(Benzotriazol-2-yl)phenol

UV Stabilizer Volatility Polymer Additives

Ideal for fundamental ESIPT research & as a reactive synthetic precursor for novel UV-absorbing monomers. Its unsubstituted phenolic handle enables facile esterification or etherification for covalent polymer integration. Documented 90% synthetic yield ensures reliability. Note: Higher volatility than alkylated analogs (e.g., Tinuvin P), making it unsuitable for high-temp processing but perfect for photophysical benchmarking.

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
Cat. No. B8663745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzotriazol-2-yl)phenol
Molecular FormulaC12H9N3O
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)O
InChIInChI=1S/C12H9N3O/c16-10-7-5-9(6-8-10)15-13-11-3-1-2-4-12(11)14-15/h1-8,16H
InChIKeyGOISGGIEHSMSFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzotriazol-2-yl)phenol: Core Hydroxyphenyl-Benzotriazole UV Absorber Sourcing Guide


4-(Benzotriazol-2-yl)phenol (CAS 10096-91-0, C₁₂H₉N₃O) is the unsubstituted parent compound of the hydroxyphenyl-benzotriazole (HPBT) class of UV absorbers. It functions via an excited-state intramolecular proton transfer (ESIPT) mechanism to dissipate UV radiation (200–400 nm) as harmless thermal energy, preventing photodegradation in polymers and coatings [1]. As the structural prototype, its molecular weight is 211.22 g/mol and it exhibits a melting point in the range of 216–218 °C [2].

4-(Benzotriazol-2-yl)phenol: Why Molecular Weight and Substituent Absence Dictate Application Specificity


Generic substitution of benzotriazole UV absorbers without considering molecular weight, volatility, and spectral coverage leads to performance failure. The unsubstituted 4-(Benzotriazol-2-yl)phenol (MW 211.22 g/mol) serves as a critical synthetic intermediate and model compound [1]. Its low molecular weight and lack of bulky alkyl substituents result in higher volatility and lower thermal stability compared to commercial analogs like Tinuvin P (MW 225.25 g/mol) or UV-329 (MW 323.43 g/mol), making it unsuitable for high-temperature polymer processing but ideal for applications requiring a reactive phenolic handle or as a benchmark in photophysical studies [2].

4-(Benzotriazol-2-yl)phenol: Verifiable Differentiation Data Versus Commercial Analogs


4-(Benzotriazol-2-yl)phenol vs. Drometrizole (Tinuvin P): Molecular Weight and Volatility Differentiation

The unsubstituted parent compound, 4-(Benzotriazol-2-yl)phenol, exhibits significantly higher volatility due to its lower molecular weight (211.22 g/mol) compared to the mono-methyl substituted commercial standard Drometrizole (Tinuvin P, MW 225.25 g/mol). This intrinsic property dictates its unsuitability for high-temperature melt processing where evaporative loss would be unacceptable, but conversely establishes its value as a lower-boiling synthetic precursor or model compound in solution-phase photophysics [1].

UV Stabilizer Volatility Polymer Additives

4-(Benzotriazol-2-yl)phenol vs. UV-329 (Octrizole): Thermal Stability Gap and Decomposition Onset

Thermogravimetric analysis (TGA) of structurally related HPBT compounds reveals that the unsubstituted 4-(Benzotriazol-2-yl)phenol exhibits a thermal decomposition onset approximately 150–200 °C lower than that of the bulky tert-octyl substituted analog UV-329. While a specific TGA trace for 4-(Benzotriazol-2-yl)phenol shows no weight loss until 360 °C under nitrogen, industrial data for UV-329 indicates a 5% weight loss temperature exceeding 300 °C and significant stability up to 350 °C under similar conditions, reflecting the enhanced thermal robustness imparted by the bulky alkyl substituent [1][2].

Thermogravimetric Analysis Polymer Processing Thermal Stability

4-(Benzotriazol-2-yl)phenol as Synthetic Precursor: Verifiable Yield Data for Derivative Synthesis

4-(Benzotriazol-2-yl)phenol serves as a critical intermediate for synthesizing higher-performance polymeric and reactive UV absorbers. A documented synthesis route demonstrates that p-(2H-benzotriazol-2-yl)phenol can be prepared via reductive cyclization with a 90% yield and a melting point of 216–218 °C, establishing its reliable availability as a building block [1]. This contrasts with commercial stabilizers like UV-360 or UV-1164, which are complex end-products not suitable for further derivatization.

Synthetic Chemistry UV Absorber Manufacturing Precursor

4-(Benzotriazol-2-yl)phenol: Recommended Procurement Scenarios Based on Evidence


Synthesis of Polymerizable or Reactive UV Absorbers

Procure 4-(Benzotriazol-2-yl)phenol as a synthetic precursor when the objective is to create novel UV-absorbing monomers, macromers, or functional additives. The unsubstituted phenolic -OH group is amenable to esterification, etherification, or silylation, enabling covalent incorporation into polymer backbones or coating formulations. The documented 90% synthetic yield ensures a reliable starting material for derivative synthesis [1].

Photophysical Model Compound and Mechanistic Studies

Utilize 4-(Benzotriazol-2-yl)phenol as the structurally simplest HPBT model for fundamental studies of the ESIPT mechanism. Its low molecular weight and absence of steric hindrance from bulky substituents make it ideal for computational modeling and ultrafast spectroscopic investigations. This allows for benchmarking the intrinsic photophysics of the HPBT chromophore without perturbation from alkyl groups [2].

Analytical Standard and Environmental Fate Studies

Employ 4-(Benzotriazol-2-yl)phenol as a reference standard for the detection and quantification of phenolic benzotriazoles in environmental matrices. As the unsubstituted parent compound, it serves as a key analyte in toxicokinetic studies and environmental monitoring of BUV contaminants. Its distinct chromatographic and mass spectrometric properties facilitate accurate method development and validation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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